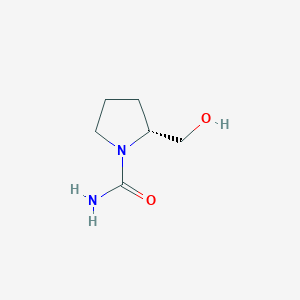

(R)-2-(Hydroxymethyl)pyrrolidine-1-carboxamide

Description

Properties

Molecular Formula |

C6H12N2O2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

(2R)-2-(hydroxymethyl)pyrrolidine-1-carboxamide |

InChI |

InChI=1S/C6H12N2O2/c7-6(10)8-3-1-2-5(8)4-9/h5,9H,1-4H2,(H2,7,10)/t5-/m1/s1 |

InChI Key |

DLKMVGSBOOTVRL-RXMQYKEDSA-N |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)N)CO |

Canonical SMILES |

C1CC(N(C1)C(=O)N)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Hydroxymethyl)pyrrolidine-1-carboxamide typically involves the following steps:

Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.

Carboxamidation: The final step involves the conversion of the hydroxymethylated pyrrolidine to the carboxamide derivative using appropriate reagents and conditions.

Industrial Production Methods

In industrial settings, the production of ®-2-(Hydroxymethyl)pyrrolidine-1-carboxamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-(Hydroxymethyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

Oxidation: Aldehyde or carboxylic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

®-2-(Hydroxymethyl)pyrrolidine-1-carboxamide has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: The compound is utilized in the development of novel materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-(Hydroxymethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The hydroxymethyl and carboxamide groups play crucial roles in binding to enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

(a) Substituents on the Pyrrolidine Ring

- (R)-2-(Hydroxymethyl)pyrrolidine-1-carboxamide : Features a hydroxymethyl group at the 2-position. This group increases hydrophilicity and enables hydrogen bonding, which is advantageous for target engagement in aqueous environments .

- (2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 30, ) : Incorporates a 4-hydroxy group and a benzyl-thiazole substituent. The hydroxy group may enhance metabolic stability, while the aromatic thiazole moiety likely improves binding to hydrophobic pockets in proteins .

- N-Methylpyrrolidine-1-carbothioamide (): Replaces the carboxamide oxygen with sulfur (thiocarboxamide).

(b) Modifications in the Carboxamide Group

Comparative Physicochemical and Pharmacological Profiles

Table 1: Key Properties of Selected Pyrrolidine Carboxamides

| Compound Name | Substituents | Molecular Weight | Key Features | Applications |

|---|---|---|---|---|

| This compound | 2-hydroxymethyl, 1-carboxamide | 172.22 (Calculated) | High solubility, chiral center | Enzyme inhibitors, CNS agents |

| (2S,4R)-4-Hydroxy-N-(thiazol-benzyl) derivative (Example 30) | 4-hydroxy, benzyl-thiazole | ~450 (Estimated) | Hydrophobic aromatic group, metabolic stability | Kinase inhibitors, oncology targets |

| N-Methylpyrrolidine-1-carbothioamide | 1-thiocarboxamide | 160.24 | Increased lipophilicity | Antimicrobial agents |

| (S)-2-(Hydroxymethyl)-N,N-dimethyl derivative | N,N-dimethyl carboxamide | 172.22 | Reduced hydrogen bonding, steric hindrance | Prodrug candidates |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-2-(Hydroxymethyl)pyrrolidine-1-carboxamide?

- Methodological Answer : The synthesis typically involves functionalizing pyrrolidine derivatives with hydroxymethyl and carboxamide groups. A validated approach includes:

- Step 1 : Use of D-phenylalanine methyl ester hydrochloride as a chiral precursor, reacted with SOCl₂ in dry MeOH under nitrogen to form intermediates .

- Step 2 : Acylation or alkylation of the pyrrolidine ring using reactive acid derivatives (e.g., acid chlorides) or Schiff base formation followed by sodium-mediated alkylation .

- Step 3 : Purification via column chromatography and characterization using NMR and mass spectrometry to confirm stereochemistry .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration using single-crystal analysis (e.g., derivatives like (2R,3S)-2-(phenoxymethyl)-1-phenylpyrrolidine-3-carboxylic acid provide reference frameworks) .

- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) .

- Vibrational Spectroscopy : Confirm functional groups (e.g., hydroxymethyl C-O stretch at ~1050 cm⁻¹) via FT-IR .

Q. What experimental assays are used to evaluate receptor affinity for pyrrolidine-1-carboxamide derivatives?

- Methodological Answer :

- Radioligand Binding Assays : Measure displacement of labeled ligands (e.g., AT₁ receptor studies using ¹²⁵I-Sar¹-Ile⁸-angiotensin II) .

- Functional Assays : Assess agonism/antagonism via calcium flux or cAMP modulation in transfected cell lines .

- Data Normalization : Use reference compounds (e.g., losartan for AT₁) to standardize affinity values across studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize receptor affinity in pyrrolidine-1-carboxamide derivatives?

- Methodological Answer :

- Substituent Variation : Systematically modify the hydroxymethyl group (e.g., replace with trifluoroethyl) and assess impact on AT₁ binding .

- Molecular Docking : Use software like AutoDock Vina to predict interactions with receptor pockets (e.g., angiotensin II type 1 receptor) .

- Free Energy Calculations : Apply MM/GBSA to quantify binding energy contributions of specific substituents .

Q. How should researchers address stability and reactivity challenges during storage and handling of this compound?

- Methodological Answer :

- Storage Conditions : Store at -20°C under inert gas (argon) to prevent oxidation of the hydroxymethyl group .

- Degradation Monitoring : Use LC-MS to detect hydrolysis products (e.g., pyrrolidine-1-carboxylic acid) during long-term stability studies .

- Reactivity Mitigation : Avoid strong oxidizers and moisture; use anhydrous solvents in synthetic steps .

Q. What computational strategies are effective in predicting the biological activity of novel pyrrolidine-1-carboxamide analogs?

- Methodological Answer :

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and hydrogen-bonding capacity from existing datasets .

- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen-bond acceptors in the carboxamide group) using tools like Schrödinger Phase .

- MD Simulations : Simulate ligand-receptor dynamics over 100+ ns to assess binding mode stability .

Q. How can discrepancies in reported receptor affinities for pyrrolidine-1-carboxamide derivatives be resolved?

- Methodological Answer :

- Assay Standardization : Replicate experiments using identical buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) and cell lines (e.g., HEK293T) .

- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to compare affinity values across studies, accounting for assay variability .

- Orthogonal Validation : Cross-verify binding data with functional readouts (e.g., IP₁ accumulation for GPCR activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.